molecular formula C11H17O4P B1349408 Diethyl 4-Methoxyphenylphosphonate CAS No. 3762-33-2

Diethyl 4-Methoxyphenylphosphonate

Cat. No. B1349408
CAS RN: 3762-33-2
M. Wt: 244.22 g/mol
InChI Key: OTUVLLBGFFIEJO-UHFFFAOYSA-N
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Description

Diethyl 4-Methoxyphenylphosphonate is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a diethyl phosphonate group attached to a 4-methoxyphenyl ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related diethyl phosphonate compounds involves various strategies. For instance, diethyl(alkyl/aryl/heteroarylamino)(4-(pyridin-2-yl)phenyl)methylphosphonates were synthesized using a three-component Kabachnik–Fields reaction, which is a versatile method for preparing aminophosphonates . Similarly, diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate, a related compound, was prepared by heating 2-chloro-N-methoxy-N-methylethanamide with triethylphosphite . These methods demonstrate the flexibility in synthesizing phosphonate derivatives through various chemical reactions.

Molecular Structure Analysis

The molecular structure of diethyl phosphonate derivatives has been studied using different spectroscopic techniques. For example, diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate was characterized by FTIR, FT-Raman, and UV-Vis spectroscopy. Theoretical calculations, such as DFT, were used to determine the geometrical parameters, vibrational frequencies, electronic properties, and thermodynamic properties of the molecule . These studies provide a comprehensive understanding of the molecular structure and stability of such compounds.

Chemical Reactions Analysis

Diethyl phosphonate compounds are known to undergo various chemical reactions. For instance, diethyl (dichloromethyl)phosphonate is used in the synthesis of alkynes through condensation and elimination reactions . The reactivity of these compounds makes them valuable intermediates in organic synthesis, allowing for the construction of complex molecules with diverse functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl phosphonate derivatives are influenced by their molecular structure. The study of diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate revealed its thermal stability through thermogravimetric analysis. The HOMO-LUMO gap and other electronic parameters were calculated to understand the chemical behavior of the compound . Additionally, the corrosion inhibition properties of diethyl (phenylamino) methyl) phosphonate derivatives were investigated, showing that these compounds can effectively protect metals from corrosion, which is an important physical property for materials science applications .

Scientific Research Applications

Corrosion Inhibition

Diethyl 4-Methoxyphenylphosphonate and its derivatives have been studied for their effectiveness in corrosion inhibition. For instance, research on α-aminophosphonates, which include compounds like diethyl (((4-chlorophenyl)amino)(4-methoxyphenyl)methyl)phosphonate, has demonstrated significant inhibition of mild steel corrosion in hydrochloric acid. These compounds act as mixed-type inhibitors and show high inhibition efficiency at low concentrations. Their adsorption on metal surfaces follows specific isotherms and can be visualized using methods like scanning electron microscopy (SEM) and atomic force microscopy (AFM) (Gupta et al., 2017). Another study on similar phosphonate derivatives also confirms their role as corrosion inhibitors and explores the influence of different substituents on the phosphonate molecule on its inhibitive efficiency (Moumeni et al., 2020).

Synthesis Applications

Diethyl 4-Methoxyphenylphosphonate has been utilized in the synthesis of various organic compounds. For example, it plays a role in the preparation of alkynes, as seen in the study where diethyl (dichloromethyl)phosphonate is used in the synthesis of (4‐Methoxyphenyl)Ethyne (Marinetti & Savignac, 2003). Another research paper describes the synthesis and characterization of diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate, emphasizing its structural, vibrational, electronic properties, and thermodynamic properties (Uppal et al., 2018).

Photovoltaic Performance Enhancement

A study highlighted the use of diethyl 4-methoxyphenylphosphonate as a coadsorbent in dye-sensitized solar cells. The compound was found to significantly improve overall conversion efficiency and open-circuit voltage, demonstrating its potential in enhancing photovoltaic performances (Lin et al., 2011).

Nonlinear Optical Properties

Research on α-Hydroxyphosphonate acid ester, closely related to diethyl 4-methoxyphenylphosphonate, revealed interesting nonlinear optical properties. The study investigated the compound's structural, spectral properties, and the correlation between its nonlinear optic, thermochemistry, and thermal behavior (Ouksel et al., 2021).

Antimicrobial Applications

Several phosphonate derivatives, including structures related to diethyl 4-methoxyphenylphosphonate, have been synthesized and evaluated for antimicrobial activities. A study synthesized a series of alkylphosphonate derivatives and assessed their efficacy against various bacterial and fungal strains, highlighting their potential as antimicrobial drugs (Shaik et al., 2021).

Safety And Hazards

Specific safety data and hazards associated with Diethyl 4-Methoxyphenylphosphonate are not readily available in the resources67.


Future Directions

While specific future directions for Diethyl 4-Methoxyphenylphosphonate are not mentioned in the available resources, related compounds have been studied for potential applications. For example, α-aminophosphonates have been tested as potential antimicrobial drugs3.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

1-diethoxyphosphoryl-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17O4P/c1-4-14-16(12,15-5-2)11-8-6-10(13-3)7-9-11/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUVLLBGFFIEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345480
Record name Diethyl 4-Methoxyphenylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 4-Methoxyphenylphosphonate

CAS RN

3762-33-2
Record name Diethyl 4-Methoxyphenylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
Y Luo, J Wu - pstorage-acs-6854636.s3 …
All reactions were performed in test tubes under nitrogen atmosphere at 70 C. Flash column chromatography was performed using silica gel (60-Å pore size, 32–63 µm, standard grade)…
G Keglevich, E Jablonkai, LB Balázs - RSC advances, 2014 - pubs.rsc.org
The P–C coupling of diethyl phosphite, alkyl phenyl-H-phosphinates, diphenylphosphine oxide and dialkylphosphine oxides with bromoarenes may be performed in the presence of a P-…
Number of citations: 84 pubs.rsc.org
I Hicks, J McTague, T Hapatsha, R Teriak, P Kaur - Molecules, 2020 - mdpi.com
In our current work, we have reported the first cobalt-catalyzed cross-coupling of arylboronic acid with alkyl/aryl phosphites under mild conditions. The reaction was carried out in the …
Number of citations: 15 www.mdpi.com
RL Chrzanowski, AG Jelinek - Journal of agricultural and food …, 1981 - ACS Publications
Differences in the rate of metabolism of EPN in the hen and rat have been observed. Unmetabolized EPN was found in the feces of hens dosed at 4 and 50 mg/kg, whereas none could …
Number of citations: 18 pubs.acs.org
L Whittaker‐Brooks, WE McClain… - Advanced Energy …, 2014 - Wiley Online Library
… The solvent was removed via rotary evaporation, yielding a clear yellow liquid containing both 4-bromoanisole and diethyl-4-methoxyphenylphosphonate. An inert atmosphere was …
Number of citations: 36 onlinelibrary.wiley.com
S Sobhani, Z Vahidi, Z Zeraatkar, S Khodadadi - RSC Advances, 2015 - pubs.rsc.org
A Pd complex of a NNN pincer ligand supported on γ-Fe2O3@SiO2 as a new phosphine-free Pd catalyst was synthesized and characterized by different methods such as SEM, TEM, FT…
Number of citations: 39 pubs.rsc.org
H Dahn, V Van Toan… - Magnetic resonance in …, 1992 - Wiley Online Library
The 17 O NMR spectra of phosphorus‐bound oxygen atoms in secondary phosphine oxides (R 2 HPO, 1), alkyl phosphinates [RHP(O)OR′, 2 and R 2 P(O)OR′, 3], dialkyl …
M Kvasnica, J Oklestkova, V Bazgier… - Organic & …, 2016 - pubs.rsc.org
… The general procedure for the WHE reaction with diethyl 4-methoxyphenylphosphonate and chromatography on silica (Et 2 O/cyclohexane – 1/19) afforded 203 mg (80%) of the title …
Number of citations: 23 pubs.rsc.org
NB Karlstedt, IP Beletskaya - Russian Journal of Organic Chemistry, 2011 - Springer
… parameters of the products were consistent with published data for diethyl phenylphosphonate [13], diethyl 4-methylphenylphosphonate [13], diethyl 4-methoxyphenylphosphonate [14], …
Number of citations: 23 link.springer.com
MIV Bazgier - theses.cz
In this chapter, a short theoretical background about the molecular modelling and molecular docking will be presented. Molecular docking is a method of the molecular modelling …
Number of citations: 0 theses.cz

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